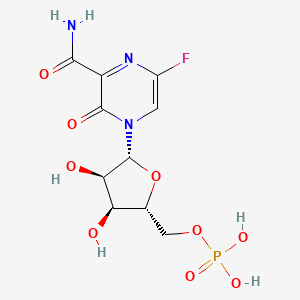

T-705RMP

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCWUNIDADUVEZ-KAFVXXCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-08-9 | |

| Record name | Favipiravir-ribose-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356783089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAVIPIRAVIR-RIBOSE-5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CW9PD88PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of T-705RMP: A Technical Guide to its Inhibition of Influenza Virus RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which T-705 ribofuranosyl 5'-triphosphate (T-705RMP), the active metabolite of the antiviral drug Favipiravir (T-705), inhibits the influenza virus RNA-dependent RNA polymerase (RdRp). It details the biochemical interactions, summarizes key quantitative data, outlines experimental protocols used for its characterization, and provides visual representations of the critical pathways and mechanisms.

Introduction: Targeting the Viral Engine

Influenza A and B viruses remain a significant global health threat, necessitating the development of effective antiviral agents. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is essential for the transcription and replication of the virus's segmented RNA genome.[1][2] This enzyme represents a prime target for antiviral therapy due to its critical role and high conservation across various influenza strains.[2]

Favipiravir (T-705) is a broad-spectrum antiviral agent with potent activity against influenza viruses.[3] It functions as a prodrug that, once inside a host cell, is metabolized into its active form, T-705 ribofuranosyl 5'-triphosphate (this compound, also referred to as T-705RTP).[4][5] This active metabolite acts as a nucleotide analog that directly targets and inhibits the viral RdRp, disrupting viral replication through multiple mechanisms.[1][4]

Bioactivation of Favipiravir

Favipiravir is administered in an inactive form and must undergo intracellular phosphoribosylation to become pharmacologically active. Host cell enzymes convert Favipiravir into this compound.[4][6] This bioactivation is a critical prerequisite for its antiviral activity, transforming the prodrug into a molecular mimic of a purine nucleotide that can be recognized by the viral polymerase.

Dual Mechanism of Action on Influenza RdRp

This compound exerts its antiviral effect through a dual mechanism that ultimately leads to the cessation of viral propagation: competitive inhibition leading to chain termination and induction of lethal mutagenesis.

Competitive Inhibition and Chain Termination

As a purine analog, this compound is recognized by the influenza virus RdRp and competes with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand.[1][4] Enzyme kinetic analyses have demonstrated that this compound acts as a competitive inhibitor with respect to ATP and GTP.[4]

Once incorporated into the growing RNA chain, this compound acts as a non-obligate chain terminator. Primer extension assays show that the incorporation of a single this compound molecule can significantly slow or halt further nucleotide addition by the polymerase, effectively terminating the elongation of the viral RNA.[5][7]

References

- 1. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 7. abidipharma.com [abidipharma.com]

An In-depth Technical Guide to the Intracellular Conversion Pathway of Favipiravir to T-705RMP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolic activation of the antiviral agent favipiravir (also known as T-705). As a prodrug, favipiravir requires conversion within the host cell to its active form to exert its therapeutic effect against a broad spectrum of RNA viruses. This document details the enzymatic cascade responsible for this transformation, with a primary focus on the initial and rate-limiting step: the conversion to favipiravir-ribose-5'-monophosphate (T-705RMP).

The Core Pathway: From Prodrug to Active Metabolite

Favipiravir's antiviral activity is dependent on its intracellular conversion to the active metabolite, favipiravir-ribose-5'-triphosphate (T-705RTP).[1][2][3][4] This multi-step process is initiated by ribosylation, followed by subsequent phosphorylation events, all mediated by host cellular enzymes.[5][6][7] The initial and crucial step in this activation cascade is the conversion of favipiravir to this compound.

The key enzyme responsible for this primary conversion is human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[5][8][9] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to favipiravir, yielding this compound.[5] This phosphoribosylation is critical, as demonstrated by the loss of antiviral activity of favipiravir in HGPRT-deficient cell lines.[1][8]

Following its formation, this compound is further phosphorylated by cellular kinases to its diphosphate (T-705RDP) and subsequently to its active triphosphate form (T-705RTP).[5][10] It is T-705RTP that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication.[2][3][4][11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the intracellular conversion of favipiravir.

Table 1: Enzymatic Kinetics for Human HGPRT

| Substrate | Apparent Michaelis Constant (Km app) (mM) |

| Favipiravir (T-705) | 6.4 |

| T-1105 (Favipiravir analog) | 4.1 |

Data sourced from enzymatic assays demonstrating that favipiravir and its analog are relatively poor substrates for human HGPRT.[1][8]

Table 2: Intracellular Concentration of T-705RTP in MDCK Cells

| Extracellular Favipiravir Concentration (µM) | Intracellular T-705RTP Concentration (pmol/10⁶ cells) after 24h |

| 1 | 3 |

| 1000 | 320 |

This data illustrates a linear increase in the accumulation of the active metabolite with increasing extracellular concentrations of the prodrug.[12][13][14][15]

Table 3: Pharmacokinetic Parameters of T-705RTP in MDCK Cells

| Parameter | Value |

| Time to reach maximum level | ~9 hours |

| Half-life of decay | 5.6 ± 0.6 hours |

These parameters describe the accumulation and catabolism of the active metabolite within Madin-Darby canine kidney (MDCK) cells.[12][13][14][15]

Experimental Protocols

The elucidation of the favipiravir activation pathway has been made possible through a series of key experiments. The methodologies for these are detailed below.

3.1. HGPRT-Deficient Cell Line Experiments

-

Objective: To determine the role of HGPRT in the antiviral activity of favipiravir.

-

Cell Lines: Wild-type Madin-Darby canine kidney (MDCK) cells and HGPRT-deficient MDCK cells.

-

Methodology:

-

Both cell lines are infected with influenza virus.

-

Infected cells are treated with varying concentrations of favipiravir.

-

Antiviral activity is assessed by measuring the reduction in viral yield (e.g., plaque reduction assay).

-

-

Expected Outcome: A significant loss of antiviral activity in the HGPRT-deficient cell line compared to the wild-type, indicating HGPRT's crucial role in favipiravir activation.[1]

3.2. Gene Knockdown Experiments

-

Objective: To confirm the specific involvement of HGPRT in favipiravir activation in human cells.

-

Cell Line: Human embryonic kidney 293T cells (HEK 293T).

-

Methodology:

-

HEK 293T cells are transfected with siRNA specific for HGPRT to induce gene knockdown. Control cells are treated with a non-targeting siRNA.

-

Cells are then subjected to an influenza virus ribonucleoprotein (RNP) reconstitution assay.

-

The effect of favipiravir on RNP activity is measured in both HGPRT-knockdown and control cells.

-

-

Expected Outcome: A diminished inhibitory effect of favipiravir on influenza RNP activity in the HGPRT-knockdown cells, confirming the enzyme's role.[1]

3.3. Quantification of Intracellular T-705RTP

-

Objective: To measure the intracellular concentration of the active metabolite, T-705RTP.

-

Methodology:

-

MDCK cells are incubated with various concentrations of favipiravir for specified time periods.

-

Cells are harvested and lysed to extract intracellular metabolites.

-

The cell lysates are analyzed using a strong anion exchange high-performance liquid chromatography (HPLC) method with UV detection to separate and quantify T-705RTP and other nucleotides like GTP.[12][13][14][15]

-

-

Data Analysis: The peak area corresponding to T-705RTP is compared to a standard curve to determine its concentration, typically expressed as pmol per 10⁶ cells.[13]

Visualizations

Diagram 1: Intracellular Conversion Pathway of Favipiravir

Caption: Metabolic activation of favipiravir within the host cell.

Diagram 2: Experimental Workflow for HGPRT Involvement

Caption: Workflow to assess the role of HGPRT in favipiravir's activity.

References

- 1. Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. sterispharma.com [sterispharma.com]

- 4. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. [PDF] Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir) | Semantic Scholar [semanticscholar.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. scilit.com [scilit.com]

- 13. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

broad-spectrum antiviral activity of T-705RMP against emerging RNA viruses

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global health landscape is continually challenged by the emergence and re-emergence of RNA viruses, necessitating the development of broad-spectrum antiviral countermeasures. Among the promising candidates is T-705 (Favipiravir), a prodrug that, upon intracellular conversion to its active form, T-705 ribofuranosyl-5'-triphosphate (T-705RMP), exhibits potent inhibitory activity against a wide array of RNA-dependent RNA polymerases (RdRp). This technical guide provides a comprehensive overview of the antiviral activity of this compound, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action

Favipiravir is a prodrug that requires intracellular phosphoribosylation to become its active metabolite, this compound.[1][2] This active form acts as a purine analogue, which is recognized by the viral RNA-dependent RNA polymerase (RdRp).[3] The incorporation of this compound into the nascent viral RNA chain can lead to two primary inhibitory outcomes: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, where the accumulation of mutations renders the viral progeny non-viable.[4] This mechanism, targeting the conserved catalytic domain of RdRp, is the basis for its broad-spectrum activity against a variety of RNA viruses.[2][5]

Data Presentation: In Vitro Antiviral Activity of T-705 (Favipiravir)

The following tables summarize the in vitro efficacy of T-705 against various emerging RNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.

Table 1: Antiviral Activity against Filoviruses (Ebola Virus)

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ebola Virus | Vero | 67 | >400 | >6.0 | [6] |

| Ebola Virus | Not Specified | 10.8 - 63 µg/mL | Not Specified | Not Specified | [1][7] |

Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [6] |

| SARS-CoV-2 | Vero E6 | 65 - 400 | Not Specified | Not Specified | [8] |

| SARS-CoV-2 | VeroE6 | 61.88 - 207.1 | Not Specified | Not Specified | [9] |

Table 3: Antiviral Activity against Flaviviruses (Zika Virus, West Nile Virus)

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Zika Virus (SZ01) | Vero | Not Specified | >1000 | Not Specified | [10] |

| West Nile Virus (NY99) | Vero | 318 | >1000 | >3.1 | [11] |

Table 4: Antiviral Activity against Bunyaviruses and Arenaviruses

| Virus Family | Virus | EC50 (µM) |

| Bunyaviridae | La Crosse, Punta Toro, Rift Valley fever, sandfly fever | 32 - 191 |

| Arenaviridae | Junin, Pichinde, Tacaribe | 5.1 - 5.7 |

EC50 values for Bunyaviruses and Arenaviruses were determined in cell culture systems measuring inhibition of cytopathic effect and virus yield reduction.[11]

Table 5: Antiviral Activity against Influenza Viruses

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Influenza A, B, and C viruses | MDCK | 0.013 - 0.48 µg/mL | >1000 | >2000 | [12] |

| Various Influenza A and B strains | MDCK | 0.19 - 22.48 | Not Specified | Not Specified | [13] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of antiviral efficacy studies.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

-

Materials:

-

96-well cell culture plates

-

Susceptible host cell line (e.g., Vero, MDCK)

-

Complete growth medium

-

T-705 (Favipiravir) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.[14]

-

Prepare serial dilutions of T-705 in culture medium.

-

Remove the growth medium and add the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[14]

-

Incubate the plate for the same duration as the antiviral assay (typically 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[14]

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.[14]

-

Read the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

-

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

-

Materials:

-

6- or 12-well cell culture plates with confluent cell monolayers (e.g., MDCK, Vero)

-

Virus stock of known titer

-

T-705 (Favipiravir) stock solution

-

Infection medium (serum-free)

-

Overlay medium (e.g., containing low-melting-point agarose or Avicel)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

-

Procedure:

-

Prepare serial dilutions of T-705 in infection medium.

-

Mix equal volumes of each drug dilution with a standardized amount of virus (e.g., to produce 50-100 plaques per well). Incubate for 1 hour at 37°C.[15]

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.[15]

-

Remove the inoculum and add the overlay medium containing the corresponding T-705 concentration. The overlay restricts virus spread to adjacent cells, leading to the formation of distinct plaques.

-

Incubate the plates for 2-3 days, or until plaques are visible.

-

Fix the cells with formalin and then stain with crystal violet.[16]

-

Count the number of plaques in each well.

-

The EC50 value is the concentration of T-705 that reduces the number of plaques by 50% compared to the virus control (no drug).[16]

-

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

-

Materials:

-

Cell culture plates or flasks

-

Susceptible host cell line

-

Virus stock

-

T-705 (Favipiravir) stock solution

-

96-well plates for virus titration

-

-

Procedure:

-

Infect a monolayer of cells with the virus in the presence of various concentrations of T-705.[17]

-

After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant (or cell lysate).[18]

-

Perform serial dilutions of the harvested virus and use these dilutions to infect fresh cell monolayers in a 96-well plate.

-

After an appropriate incubation period, determine the virus titer in each sample using a method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[17]

-

The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) is then calculated.

-

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral polymerase.

-

Materials:

-

Purified viral RdRp enzyme

-

This compound

-

RNA template and primer

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP

-

Reaction buffer

-

-

Procedure:

-

Assemble the RdRp enzyme with the RNA template:primer duplex.[19]

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the polymerization reaction by adding the rNTPs.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and separate the RNA products by gel electrophoresis.

-

Quantify the incorporation of the labeled rNTP to determine the level of RNA synthesis.

-

The IC50 value is the concentration of this compound that inhibits polymerase activity by 50%.

-

Mandatory Visualizations

Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.

Caption: Experimental workflow for in vitro evaluation of antiviral compounds.

References

- 1. kce.fgov.be [kce.fgov.be]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of favipiravir in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Viral polymerase inhibitors T-705 and T-1105 are potential inhibitors of Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

Structural Analysis of T-705RMP Binding to Viral RdRp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses, including influenza viruses, coronaviruses, and Ebola virus. As a prodrug, favipiravir is intracellularly metabolized to its active form, favipiravir ribofuranosyl 5'-monophosphate (T-705RMP), which is subsequently phosphorylated to favipiravir ribofuranosyl 5'-triphosphate (T-705RTP). T-705RTP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication and transcription. The incorporation of T-705RTP into the nascent viral RNA chain is the primary mechanism of its antiviral activity, leading to either chain termination or lethal mutagenesis. This technical guide provides an in-depth analysis of the structural basis of this compound/RTP binding to viral RdRp, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation: Quantitative Analysis of T-705RTP Inhibition

The inhibitory potency of T-705RTP against various viral RdRps has been quantified using a range of biochemical assays. The following tables summarize the key inhibition constants (IC50 and Ki) and substrate discrimination values, providing a comparative overview of T-705RTP's activity against different viral polymerases.

| Virus | RdRp Complex | Assay Type | Parameter | Value | Reference |

| Influenza A Virus | Recombinant PA/PB1/PB2 | 5'-ApG extension | IC50 | ~1 µM | [1] |

| Discrimination vs GTP | 19-fold | [1] | |||

| Discrimination vs ATP | 30-fold | [1] | |||

| Influenza Virus | Crude extract | Labeled GTP incorporation | IC50 | 0.360 µM | [2] |

| Labeled UTP incorporation | IC50 | 10.5 µM | [2] | ||

| Lineweaver-Burk | Ki (vs ATP) | 7.72 µM | [2] | ||

| Lineweaver-Burk | Ki (vs GTP) | 1.56 µM | [2] | ||

| Norovirus (Human) | Recombinant RdRp | Primer extension | IC50 | Low micromolar range | |

| Norovirus (Mouse) | Recombinant RdRp | Primer extension | IC50 | Low micromolar range |

Structural Insights from Cryo-Electron Microscopy

The most detailed structural information regarding the interaction of favipiravir with a viral RdRp comes from cryo-electron microscopy (cryo-EM) studies of the SARS-CoV-2 RdRp complex. These studies have provided high-resolution structures of the enzyme bound to a template-primer RNA duplex and favipiravir-RTP.

A key structure, PDB ID 7CTT , reveals favipiravir-RTP at the +1 position of the active site in a pre-catalytic state. The favipiravir base forms a non-canonical base pair with a cytosine in the template strand.[3] The binding of favipiravir-RTP in the active site is stabilized by a network of interactions with conserved residues within the RdRp catalytic motifs. The cryo-EM structure of the SARS-CoV-2 RdRp in complex with favipiravir-RTP (PDB ID: 7AAP) shows that 72 residues of the nsp12 subunit interact with the inhibitor.[4]

The structural data suggests that while T-705RTP can be incorporated into the growing RNA chain, its presence can lead to a catalytically nonproductive conformation, thus slowing down RNA synthesis.[5][6] This inefficient incorporation and the potential for subsequent chain termination or introduction of mutations form the basis of its antiviral effect.

Experimental Protocols

Recombinant Viral RdRp Expression and Purification

The production of active and stable recombinant viral RdRp is a prerequisite for structural and biochemical studies. Both E. coli and insect cell expression systems have been successfully employed.

a) Expression in E. coli (SARS-CoV-2 RdRp Complex):

This protocol describes the co-expression of the SARS-CoV-2 RdRp core complex (nsp12, nsp7, and nsp8) in E. coli.[7]

-

Construct Design: Clone the genes for nsp12, nsp7, and nsp8 into a single expression vector, such as a pET-based plasmid, with appropriate affinity tags (e.g., His-tag, GST-tag) for purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Grow the bacterial culture in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue cultivation at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein complex with a buffer containing a high concentration of imidazole.

-

Size-Exclusion Chromatography: Further purify the eluted complex using a size-exclusion chromatography column to separate the RdRp complex from aggregates and other contaminants. The final buffer should be suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

b) Expression in Insect Cells (SARS-CoV-2 RdRp Complex):

This method often yields higher amounts of soluble and active complex.[8]

-

Baculovirus Generation: Generate recombinant baculoviruses for nsp12 (often fused with a tag like Maltose-Binding Protein for enhanced solubility) and the co-factors nsp7 and nsp8.

-

Insect Cell Culture: Maintain and expand insect cell cultures (e.g., Sf9 or T. ni cells).

-

Infection and Expression: Co-infect the insect cells with the recombinant baculoviruses. Harvest the cells 48-72 hours post-infection.

-

Purification: Follow a similar purification scheme as for the E. coli expressed protein, typically involving affinity chromatography followed by size-exclusion chromatography.

Primer Extension Assay for RdRp Activity and Inhibition

This assay is used to measure the enzymatic activity of the RdRp and to quantify the inhibitory effects of nucleotide analogs like T-705RTP.[9][10]

-

Primer-Template (P/T) Preparation: Anneal a fluorescently labeled RNA primer (e.g., with Cy5 at the 5'-end) to a longer, unlabeled RNA template.

-

Reaction Setup: In a reaction mixture, combine the purified RdRp complex, the P/T duplex, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 10 mM DTT).

-

Initiation and Incubation: Initiate the reaction by adding a mixture of natural ribonucleoside triphosphates (rNTPs). For inhibition studies, include varying concentrations of the nucleotide analog (e.g., T-705RTP). Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution containing a strong denaturant (e.g., 8 M urea) and a loading dye.

-

Analysis: Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled RNA products using a suitable imager. The intensity of the bands corresponding to the extended primer provides a measure of RdRp activity. For inhibition assays, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cryo-Electron Microscopy (Cryo-EM) of RdRp-T-705RTP Complex

This protocol outlines the general steps for determining the structure of the RdRp in complex with T-705RTP.[3]

-

Complex Formation: Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the active form of favipiravir (T-705RTP) at an appropriate molar ratio (e.g., 1:1.5:5 for RdRp:RNA:T-705RTP) on ice to allow for complex formation.

-

Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot.

-

Data Acquisition: Screen the vitrified grids for optimal ice thickness and particle distribution using a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV. Collect a large dataset of movie frames.

-

Image Processing: Process the collected movie frames, including motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction using specialized software (e.g., RELION, CryoSPARC).

-

Model Building and Refinement: Build an atomic model into the final 3D density map and refine it against the data to obtain the final structure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Intracellular activation of Favipiravir and its mechanism of viral RdRp inhibition.

Caption: Workflow for the in vitro primer extension assay to assess RdRp activity and inhibition.

Caption: Logical relationship of T-705RTP competition and inhibitory mechanisms at the RdRp active site.

References

- 1. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]

- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized Recombinant Expression and Purification of the SARS-CoV-2 Polymerase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of T-705RMP for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-705 (Favipiravir) is a potent antiviral prodrug that requires intracellular conversion to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), to inhibit viral RNA-dependent RNA polymerase. The initial and rate-limiting step in this activation pathway is the conversion of T-705 to T-705 ribofuranosyl 5'-monophosphate (T-705RMP), a reaction catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The availability of purified this compound is crucial for various in vitro studies aimed at elucidating the detailed mechanism of action of Favipiravir and for screening new antiviral candidates. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, including detailed experimental protocols, quantitative data, and a workflow for its production and purification, intended to aid researchers in the consistent and efficient generation of this key metabolite for their studies.

Introduction

Favipiravir (T-705) has demonstrated broad-spectrum activity against a range of RNA viruses.[1] Its mechanism of action relies on its intracellular transformation into the active triphosphate form, T-705RTP.[2] This active metabolite is then recognized by viral RNA-dependent RNA polymerase as a substrate, leading to the inhibition of viral replication.[1][2] The first step of this intracellular activation is the synthesis of this compound from T-705 and 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4]

The in vitro enzymatic synthesis of this compound provides a reliable source of this metabolite for a variety of research applications, including enzyme kinetic studies, as a standard for analytical method development, and for investigating the subsequent phosphorylation steps. This guide outlines the necessary components and procedures for the successful laboratory-scale production of this compound.

Enzymatic Synthesis of this compound

The core of the synthesis is the phosphoribosylation of T-705 by HGPRT. This reaction involves the transfer of the phosphoribosyl group from PRPP to the N9 position of the T-705 base.

Key Reagents and Enzyme

-

T-705 (Favipiravir): The substrate for the enzymatic reaction.

-

5-Phospho-α-D-ribose 1-pyrophosphate (PRPP): The donor of the ribose-5-phosphate moiety.

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): The catalyst for the reaction. Recombinant human HGPRT is commercially available or can be expressed and purified.

-

Reaction Buffer: A buffer system to maintain optimal pH and provide necessary cofactors. A typical buffer is Tris-HCl with MgCl2.

Quantitative Data for the Enzymatic Reaction

The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of the enzyme with its substrates. The following table summarizes the reported kinetic constants for human HGPRT with T-705.

| Substrate | Enzyme | Apparent Km (mM) | Reference |

| T-705 | Human HGPRT | 6.4 | [5] |

| T-1105 (non-fluorinated analog) | Human HGPRT | 4.1 | [5] |

Table 1: Kinetic Parameters of Human HGPRT for T-705 and its Analog.

Experimental Protocols

Preparative Scale Enzymatic Synthesis of this compound

This protocol is designed for the gram-scale synthesis of this compound.

Materials:

-

Recombinant Human HGPRT

-

T-705 (Favipiravir)

-

5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)

-

Tris-HCl buffer (pH 7.4)

-

MgCl2

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl2 (e.g., 5 mM), T-705 (e.g., 10 mM), and PRPP (e.g., 15 mM).

-

Equilibrate the reaction mixture to the optimal temperature for HGPRT activity (typically 37°C).

-

Initiate the reaction by adding a predetermined amount of purified recombinant human HGPRT. The exact amount of enzyme will need to be optimized based on the specific activity of the enzyme preparation.

-

Incubate the reaction mixture at 37°C with gentle agitation for a sufficient period to allow for maximal conversion of T-705 to this compound. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

-

Terminate the reaction, for example, by heating or by adding a quenching agent, once the desired conversion has been achieved.

Purification of this compound by Anion-Exchange Chromatography

Materials:

-

Anion-exchange chromatography column (e.g., a strong anion exchanger like a quaternary ammonium-based resin)

-

Low-concentration equilibration buffer (e.g., Tris-HCl or ammonium bicarbonate at a neutral pH)

-

High-concentration elution buffer (e.g., the equilibration buffer with a high concentration of NaCl or ammonium bicarbonate)

-

HPLC system for fraction analysis

Procedure:

-

Equilibrate the anion-exchange column with the low-concentration equilibration buffer.

-

Load the terminated reaction mixture onto the equilibrated column. The negatively charged this compound will bind to the positively charged resin, while unreacted T-705 and other uncharged or weakly charged components will flow through.

-

Wash the column with the equilibration buffer to remove any remaining unbound impurities.

-

Elute the bound this compound from the column by applying a linear gradient of the high-concentration elution buffer. This compound will elute as the salt concentration increases.

-

Collect fractions during the elution and analyze them by HPLC to identify the fractions containing pure this compound.

-

Pool the pure fractions and desalt them if necessary (e.g., by dialysis or using a desalting column).

-

Lyophilize the purified this compound solution to obtain the final product as a solid.

Analytical HPLC Method for Reaction Monitoring and Purity Assessment

Instrumentation:

-

A standard HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where T-705 and this compound have significant absorbance.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Injection Volume: 10-20 µL.

Visualization of Workflows and Pathways

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Intracellular Activation Pathway of T-705

Caption: Intracellular metabolic activation pathway of T-705 to its active form, T-705RTP.

Application of this compound in In Vitro Studies

Purified this compound is a valuable tool for a range of in vitro assays, including:

-

Enzyme kinetics: To study the kinetics of the subsequent phosphorylation steps catalyzed by cellular kinases.

-

Inhibitor screening: As a substrate in high-throughput screening assays to identify inhibitors of the enzymes involved in its metabolism.

-

Viral polymerase assays: Although T-705RTP is the direct inhibitor, this compound can be used in coupled-enzyme assays to study the entire activation and inhibition pathway in a simplified in vitro system.

-

Analytical standard: As a reference standard for the quantification of intracellular this compound in cell-based assays.

Conclusion

The enzymatic synthesis of this compound using HGPRT offers a reliable and specific method for producing this key metabolite for in vitro research. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize and purify this compound. The availability of high-purity this compound will facilitate further investigations into the mechanism of action of Favipiravir and the development of novel antiviral therapeutics.

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 4. actanaturae.ru [actanaturae.ru]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of T-705RMP (Favipiravir Monophosphate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-705RMP, or Favipiravir monophosphate, is the initial and crucial intracellular metabolite of the broad-spectrum antiviral agent Favipiravir (T-705). The subsequent phosphorylation to the active triphosphate form, T-705RTP, is responsible for the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][2] A thorough understanding of the chemical properties and stability of this compound is paramount for the development of analytical methods, formulation studies, and in vitro assays. This technical guide provides a comprehensive overview of the known chemical characteristics and stability profile of this compound, drawing from available data on the parent compound, Favipiravir, where specific information on the monophosphate is limited. Detailed experimental protocols and visual workflows are provided to aid researchers in their studies of this important antiviral intermediate.

Chemical Properties of this compound

Quantitative data on the specific physicochemical properties of this compound are not extensively available in public literature. The data presented below is a combination of information available from chemical suppliers for this compound and extrapolated data from its parent compound, Favipiravir. It is crucial to note that properties such as pKa and solubility for this compound will differ from Favipiravir due to the presence of the phosphate group and will require experimental determination for precise values.

Table 1: Physicochemical Properties of this compound and Favipiravir

| Property | This compound | Favipiravir | Source |

| CAS Number | 356783-08-9 | 259793-96-9 | [3] |

| Molecular Formula | C10H13FN3O9P | C5H4FN3O2 | [3] |

| Molecular Weight | 369.20 g/mol | 157.10 g/mol | [3] |

| Appearance | Presumed to be a solid | White to light yellow solid | [] |

| Melting Point | Not available | >151°C (decomposition) | [] |

| pKa | Not available | 5.1 | [5] |

| Solubility | Not available | Slightly soluble in water and methanol | [6] |

Stability Profile

Comprehensive stability studies specifically on this compound are not widely published. However, forced degradation studies on the parent drug, Favipiravir, provide valuable insights into the potential degradation pathways. It is anticipated that this compound would exhibit similar susceptibility to degradation under forced conditions.

Table 2: Summary of Forced Degradation Studies on Favipiravir

| Stress Condition | Observations for Favipiravir | Potential Implications for this compound |

| Acidic Hydrolysis | Degradation observed | The phosphate ester bond in this compound may also be susceptible to acid-catalyzed hydrolysis. |

| Alkaline Hydrolysis | Significant degradation observed | The amide and phosphate ester functionalities are likely to be labile under basic conditions. |

| Oxidative Degradation | Degradation observed in the presence of H2O2 | The pyrazine ring system may be susceptible to oxidation. |

| Thermal Degradation | Stable at moderate temperatures, degradation at higher temperatures | Stability is expected to be temperature-dependent. |

| Photolytic Degradation | Some degradation observed upon exposure to UV light | Photostability should be considered during handling and storage. |

Signaling Pathway and Mechanism of Action

Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic activation pathway involves the conversion of Favipiravir to this compound, followed by further phosphorylation to the active triphosphate, T-705RTP.

References

- 1. Thermo Scientific Chemicals Favipiravir | Fisher Scientific [fishersci.ca]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

T-705RMP's role in inducing lethal mutagenesis in viruses

An In-depth Technical Guide on T-705RMP's Role in Inducing Lethal Mutagenesis in Viruses

Executive Summary

Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses. Its mechanism of action is distinct from many other antiviral drugs, primarily revolving around the induction of "lethal mutagenesis." T-705 is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP). The monophosphate intermediate in this process is this compound. The active T-705RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog. Its incorporation into the nascent viral RNA strand leads to a catastrophic increase in mutation frequency, ultimately rendering the viral progeny non-viable. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action

The antiviral activity of T-705 is a multi-step intracellular process that culminates in the corruption of the viral genetic code.

2.1 Intracellular Activation: T-705 is a prodrug that requires conversion into its active triphosphate form by host cell enzymes.[1] This process ensures that the active compound is generated within the cellular environment where viral replication occurs. The anti-influenza activity of T-705 is attenuated by the addition of purines and their nucleosides, but not pyrimidines, suggesting it functions as a purine analog.[2][3]

-

Step 1: Ribosylation: T-705 is converted to T-705 ribofuranosyl 5'-monophosphate (this compound).

-

Step 2: Phosphorylation: this compound is further phosphorylated to T-705 ribofuranosyl 5'-triphosphate (T-705RTP).[4][5]

This metabolic activation is crucial for its antiviral effect. The charged triphosphate form is then available to interact with the viral replication machinery.

2.2 Interaction with Viral RNA-Dependent RNA Polymerase (RdRp): The active T-705RTP acts as a substrate for the viral RdRp, an enzyme essential for the replication and transcription of RNA virus genomes.[6][7] Enzyme kinetic analyses have shown that T-705RTP competitively inhibits the incorporation of ATP and GTP, confirming its role as a purine analog.[4][8]

2.3 Induction of Lethal Mutagenesis: Once T-705RTP is incorporated into the elongating viral RNA strand, it does not immediately terminate chain elongation in most cases.[4][9] Instead, its ambiguous base-pairing properties lead to a high rate of mutations during subsequent rounds of replication. Sequence analysis of viral genomes after T-705 treatment reveals a significant enrichment of G→A and C→T (or C→U) transition mutations.[10][11][12] This increase in mutation frequency pushes the virus over its "error threshold," a point where the accumulation of deleterious mutations leads to a loss of infectivity and the collapse of the viral population—a phenomenon known as lethal mutagenesis.[10][11][13] At high concentrations, T-705 has been observed to increase the mutation rate in influenza virus by 3 to 12 times.[14]

While lethal mutagenesis is the primary mechanism, some studies suggest that the incorporation of two consecutive T-705 molecules can lead to complete termination of transcription, indicating a secondary mechanism of delayed chain termination.[15][16]

Visualizing the Pathways and Processes

Metabolic Activation of T-705

Caption: Intracellular conversion of the prodrug T-705 to its active form, T-705RTP.

Mechanism of T-705RTP-Induced Mutagenesis

Caption: T-705RTP competes with natural purines for incorporation by RdRp, causing mutations.

Quantitative Data Summary

The antiviral activity and mutagenic potential of T-705 have been quantified across numerous studies.

Table 1: In Vitro Antiviral Activity of T-705 Against Various RNA Viruses

| Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | 0.48 | 3.06 | [17] |

| Influenza A/Victoria/3/75 (H3N2) | MDCK | Plaque Reduction | 0.013 | 0.083 | [17] |

| Influenza B/Lee/40 | MDCK | Plaque Reduction | 0.038 | 0.24 | [17] |

| La Crosse Virus (LACV) | Vero | CPE Reduction | 5-30 | 32-191 | [18] |

| Punta Toro Virus (PTV) | Vero | CPE Reduction | 5-30 | 32-191 | [18] |

| Rift Valley Fever Virus (RVFV) | Vero | CPE Reduction | 5-30 | 32-191 | [18] |

| Junin Virus | Vero | Yield Reduction | 0.7-1.2 | 4.5-7.6 | [18] |

| Pichinde Virus | Vero | Yield Reduction | 0.7-1.2 | 4.5-7.6 | [18] |

EC₅₀ (50% effective concentration) is the concentration of drug that inhibits viral replication by 50%.

Table 2: Mutagenic Effect of T-705 on Influenza Virus

| Virus Strain | Treatment | Mutation Frequency (mutations/10,000 nt) | Predominant Mutations | Fold Increase in Mutations | Reference |

|---|---|---|---|---|---|

| Influenza A/Denmark/524/2009 (H1N1) | Mock-treated | ~2.5 | - | - | [12] |

| Influenza A/Denmark/524/2009 (H1N1) | T-705 (10 µM) | ~8.0 | G→A, C→T | ~3.2x | [12] |

| Influenza Virus | T-705 (>100 µM) | 100-1000 (10⁻²-10⁻¹ per nt) | G→A, C→U | - | [14] |

| Norovirus (in vivo) | T-705 (200 µM) | Not specified | A→G, U→C | 5-6x | [8] |

| SARS-CoV-2 | T-705 (500 µM) | Not specified | G→A, C→U | 12x (transitions) |[19] |

Table 3: T-705RTP Inhibition of Influenza Virus RdRp

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Kᵢ (Inhibition Constant) | 1.52 µM | Competitive with GTP | [3] |

| IC₅₀ (this compound vs IMPDH) | 601 µmol/L | - | [1] |

| IC₅₀ (Ribavirin-MP vs IMPDH) | 3.9 µmol/L | - | [1] |

The significantly higher IC₅₀ of this compound against cellular IMP dehydrogenase compared to Ribavirin-MP highlights its specificity for the viral polymerase and lower host cytotoxicity.[2][20]

Key Experimental Protocols

The lethal mutagenesis mechanism of T-705 is elucidated through several key experimental procedures.

Serial Passage for Viral Mutagenesis

This experiment is designed to determine if a drug induces mutagenesis and to assess the development of drug resistance.

-

Cell Culture Preparation: Seed appropriate host cells (e.g., MDCK for influenza) in culture plates and grow to confluence.

-

Infection: Infect the cells with the virus at a defined multiplicity of infection (MOI), for instance, a low MOI of 0.001 PFU/cell.[11]

-

Drug Treatment: Add T-705 to the culture medium at a specific concentration (e.g., starting at 0.5 µM and gradually increasing with each passage).[11] A parallel culture without the drug serves as a control.

-

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48-72 hours).

-

Harvest and Titer: Harvest the supernatant containing progeny virus. Determine the infectious virus titer using a plaque assay.

-

Serial Passage: Use the harvested virus to infect fresh cells for the next passage. The volume of supernatant used is calculated to maintain a consistent MOI. This process is repeated for multiple passages (e.g., 24 passages).[11]

-

Analysis:

-

Viral Titer: Monitor the infectious virus titer at each passage. A significant drop in titer in the T-705-treated group, without a corresponding drop in viral RNA copies, indicates a loss of specific infectivity.[10][11]

-

RNA Quantification: Extract viral RNA from the supernatant at various passages and quantify using RT-qPCR.

-

Sequencing: Amplify a target viral gene (e.g., the NP gene) via RT-PCR, subclone the PCR products, and sequence individual clones to determine the mutation frequency and identify the types of nucleotide changes.[10][12]

-

Plaque Assay

This assay quantifies the amount of infectious virus in a sample.

-

Cell Plating: Plate confluent monolayers of host cells in 6-well plates.

-

Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatant.

-

Adsorption: Remove the culture medium from the cells, wash with PBS, and inoculate the monolayers with the viral dilutions for 1 hour to allow virus adsorption.[20]

-

Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose containing TPCK-treated trypsin (for influenza). This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).[20]

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet. Plaques appear as clear zones against a stained cell monolayer. Count the plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Primer Extension Assay

This biochemical assay is used to study the incorporation of nucleotide analogs like T-705RTP by the viral polymerase.

-

Reaction Components: Assemble a reaction mixture containing the purified viral RdRp, a viral RNA template, a 32P-radiolabeled primer, and a mix of natural nucleoside triphosphates (NTPs).[4]

-

Addition of T-705RTP: In experimental tubes, add varying concentrations of T-705RTP. Control tubes contain only the natural NTPs.

-

Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the final component (e.g., the enzyme or MgCl₂) and incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).[21]

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Analysis by Gel Electrophoresis: Denature the RNA products and separate them by size using polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Expose the gel to an X-ray film or a phosphorimager screen. The size of the radiolabeled products indicates how far the polymerase extended the primer. The incorporation of T-705RTP can be observed as a band of a specific length, and its effect on subsequent elongation (i.e., chain termination) can be determined by the presence or absence of longer products.[4]

Experimental Workflow for Assessing Lethal Mutagenesis

Caption: A typical workflow to evaluate the mutagenic activity of T-705 on a virus.

Conclusion

T-705, through its active metabolite T-705RTP, effectively induces lethal mutagenesis in a broad range of RNA viruses. The core of its mechanism is the incorporation of T-705RTP into viral RNA by the RdRp, which leads to an unsustainable mutation burden. This strategy of driving a virus to extinction via genetic degradation is a powerful antiviral approach, particularly for highly mutable RNA viruses. The high specificity of T-705RTP for viral polymerases over host enzymes contributes to its favorable safety profile. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug developers working to understand and leverage this unique antiviral mechanism.

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 2. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Favipiravir? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Favipiravir: the hidden threat of mutagenic action - Zhirnov - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]

- 15. The mechanism of action of T-705 as a unique delayed chain terminator on influenza viral polymerase transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Activities of T-705 against Arenavirus and Bunyavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Cellular Machinery Behind T-705's Antiviral Activity: An In-depth Guide to its Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1] Its efficacy is contingent on its intracellular conversion to the active form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP).[2][3] This metabolic activation is a multi-step process entirely dependent on host cellular enzymes.[4] Understanding the specific enzymes involved in the phosphorylation cascade of T-705 is paramount for optimizing its therapeutic potential and developing next-generation antiviral drugs. This technical guide provides a comprehensive overview of the key cellular enzymes implicated in T-705 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Enzymes in the Phosphorylation of T-705

The metabolic journey of T-705 from a prodrug to its active triphosphate form involves a critical initial phosphoribosylation step, followed by subsequent phosphorylations.

The Initiating Enzyme: Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT)

The primary and rate-limiting step in the activation of T-705 is its conversion to T-705-ribose-5'-monophosphate (T-705-RMP).[5][6] Extensive research has unequivocally identified human hypoxanthine guanine phosphoribosyltransferase (HGPRT) as the enzyme responsible for this crucial initial conversion.[5][7] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to T-705, thereby forming T-705-RMP.[8]

The pivotal role of HGPRT has been substantiated through multiple lines of evidence, including:

-

Loss of antiviral activity in HGPRT-deficient cells: Studies using Madin-Darby canine kidney (MDCK) cells deficient in HGPRT demonstrated a complete loss of the anti-influenza virus activity of T-705.[5][6]

-

Gene knockdown experiments: Specific knockdown of the HGPRT gene in human embryonic kidney 293T (HEK293T) cells also abrogated the antiviral efficacy of T-705.[5][6]

-

Negligible involvement of other enzymes: Investigations into other related enzymes, such as adenine phosphoribosyltransferase (APRT) and purine nucleoside phosphorylase (PNP), revealed that they play a negligible role in the formation of T-705-RMP.[5][6]

Subsequent Phosphorylation by Cellular Kinases

Following the initial conversion to T-705-RMP, this monophosphate metabolite undergoes two sequential phosphorylation steps to yield T-705-ribose-5'-diphosphate (T-705-RDP) and finally the active T-705-RTP.[9] These subsequent phosphorylations are carried out by unidentified cellular kinases.[4] While the specific kinases responsible for these steps have not yet been definitively identified, it is understood that they are host-cell-derived enzymes.[10]

Quantitative Analysis of T-705 Phosphorylation

Enzymatic assays have been conducted to quantify the efficiency of T-705 as a substrate for human HGPRT. The apparent Michaelis constant (Km(app)) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity.

| Substrate | Enzyme | Km(app) (mM) |

| T-705 (Favipiravir) | Human HGPRT | 6.4[5][6] |

| T-1105 (non-fluorinated analog) | Human HGPRT | 4.1[5][6] |

Table 1: Apparent Michaelis constants for T-705 and its analog with human HGPRT. The relatively high Km(app) values suggest that T-705 is a poor substrate for human HGPRT, indicating that the initial phosphorylation step is inefficient.[5][6]

Signaling and Metabolic Pathways

The metabolic activation of T-705 is a linear pathway that initiates with the prodrug and culminates in the active triphosphate form, which can then be incorporated into viral RNA, leading to the inhibition of viral replication.

Caption: Metabolic activation pathway of T-705 to its active triphosphate form.

Experimental Protocols

The elucidation of the enzymes involved in T-705 phosphorylation has been made possible through a series of key experiments. Below are detailed methodologies for these pivotal assays.

HGPRT Activity Assay (Enzymatic Assay)

This protocol describes an in vitro assay to measure the conversion of T-705 to T-705-RMP by purified human HGPRT.

Materials:

-

Purified recombinant human HGPRT

-

T-705 (Favipiravir)

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Quenching solution (e.g., perchloric acid)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion exchange)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a specified concentration of T-705, and PRPP.

-

Initiate the reaction by adding a known amount of purified human HGPRT to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to separate and quantify the amount of T-705-RMP formed.

-

Calculate the enzyme activity based on the rate of T-705-RMP production.

Cell-Based Assay for T-705 Phosphorylation

This protocol outlines a method to assess the phosphorylation of T-705 in cultured cells.

Materials:

-

Cell line of interest (e.g., MDCK, HEK293T)

-

HGPRT-deficient cell line (as a negative control)

-

Cell culture medium and supplements

-

T-705

-

Cell lysis buffer

-

HPLC system

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of T-705 for a specified duration (e.g., 24 hours).

-

Wash the cells with phosphate-buffered saline (PBS) to remove extracellular T-705.

-

Lyse the cells using a suitable lysis buffer to release intracellular metabolites.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

Analyze the cleared lysates by HPLC to detect and quantify the intracellular levels of T-705, T-705-RMP, T-705-RDP, and T-705-RTP.

HGPRT Gene Knockdown Experiment

This protocol describes the use of small interfering RNA (siRNA) to specifically silence the expression of the HGPRT gene and evaluate the impact on T-705's antiviral activity.

Materials:

-

Human cell line (e.g., HEK293T)

-

siRNA targeting HGPRT mRNA

-

Non-targeting control siRNA

-

Transfection reagent

-

Virus (e.g., influenza virus)

-

Reagents for viral activity assay (e.g., plaque assay, TCID50)

Procedure:

-

Transfect the cells with either HGPRT-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours to allow for gene silencing.

-

Confirm the knockdown of HGPRT expression by methods such as quantitative PCR (qPCR) or Western blotting.

-

Infect the transfected cells with the virus in the presence of varying concentrations of T-705.

-

After a suitable incubation period, assess the antiviral activity of T-705 in both the HGPRT-knockdown and control cells using a viral activity assay.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the role of a specific enzyme in the metabolic activation of a prodrug like T-705.

Caption: A generalized experimental workflow for identifying and characterizing enzymes.

Conclusion

The antiviral efficacy of T-705 is intrinsically linked to its metabolic activation by host cellular enzymes. Human hypoxanthine guanine phosphoribosyltransferase (HGPRT) has been definitively identified as the key enzyme responsible for the initial and rate-limiting step of T-705 phosphorylation. While the subsequent phosphorylation events are carried out by as-yet-unidentified cellular kinases, the foundational role of HGPRT is undisputed. The relatively poor substrate efficiency of T-705 for HGPRT presents a potential bottleneck in its activation, offering a clear target for the rational design of more potent T-705 prodrugs or combination therapies aimed at enhancing this metabolic pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for further research into the cellular metabolism of T-705 and other nucleoside/nucleotide analog prodrugs.

References

- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 3. rpeptide.com [rpeptide.com]

- 4. actanaturae.ru [actanaturae.ru]

- 5. Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing T-705RMP Antiviral Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-705, also known as Favipiravir, is a potent antiviral compound with a broad spectrum of activity against various RNA viruses, most notably influenza viruses.[1][2] T-705 is a prodrug that, once inside a cell, is metabolized into its active forms, T-705-ribosyl-5'-monophosphate (T-705RMP) and subsequently T-705-ribosyl-5'-triphosphate (T-705RTP).[3] The active metabolite, T-705RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and suppression of viral replication.[3][4] This document provides detailed protocols for assessing the antiviral efficacy of T-705 and its active monophosphate form, this compound, in vitro.

Data Presentation

The antiviral activity of T-705 is typically evaluated by its 50% effective concentration (EC₅₀), while its effect on host cell viability is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for determining the therapeutic window of an antiviral compound.

| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Influenza A/PR/8/34 (H1N1) | MDCK | 0.013-0.48 µg/ml | >1,000 µg/ml | >2,000 | [1] |

| Influenza A/Duck/MN/1525/81 (H5N1) | MDCK | 2.6-12.1 | - | - | [5] |

| Seasonal Influenza A (H1N1) | MDCK | 15.07-17.05 | - | - | [6] |

| Pandemic Influenza A (H1N1) | MDCK | 11.36-15.54 | - | - | [6] |

| Influenza B/Lee/40 | MDCK | 0.039-0.089 µg/ml | >1,000 µg/ml | >11,236 | [1] |

| Influenza C/Taylor/1233/47 | MDCK | 0.030-0.057 µg/ml | >1,000 µg/ml | >17,544 | [1] |

Note: EC₅₀ values can vary depending on the specific assay conditions, such as the multiplicity of infection (MOI) and the cell line used.

Experimental Protocols

Two primary types of assays are presented: a cell-based assay for the prodrug T-705 and a cell-free assay for the active metabolite this compound.

Protocol 1: Cell-Based Plaque Reduction Assay for T-705

This protocol determines the concentration of T-705 required to inhibit the formation of viral plaques in a cell monolayer. Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research.[7][8]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

T-705 (Favipiravir)

-

Dimethyl sulfoxide (DMSO)

-

Agarose

-

Crystal Violet solution

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of T-705 in DMSO. On the day of the experiment, prepare serial dilutions of T-705 in serum-free DMEM.

-

Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the various concentrations of T-705.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until visible plaques are formed.

-

Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of T-705 that reduces the number of plaques by 50% compared to the virus control (no drug).

Protocol 2: Cell-Free RNA-Dependent RNA Polymerase (RdRp) Assay for this compound

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified influenza virus RdRp. This is a more direct way to assess the efficacy of the active form of the drug.

Materials:

-

Purified recombinant influenza virus RNA-dependent RNA polymerase (RdRp) complex (PB1, PB2, and PA subunits)

-

This compound

-

Viral RNA template (e.g., a short, defined RNA sequence)

-

Radiolabeled or fluorescently labeled nucleotide triphosphates (e.g., [α-³²P]GTP or a fluorescent analog)

-

Non-labeled ATP, CTP, GTP, and UTP

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and RNase inhibitor)

-

Polyacrylamide gels

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified influenza RdRp, and the viral RNA template.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Initiation of RNA Synthesis: Start the reaction by adding the mixture of labeled and unlabeled nucleotide triphosphates.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

-

Product Analysis: Denature the RNA products by heating and separate them by size using polyacrylamide gel electrophoresis.

-

Data Quantification: Visualize the newly synthesized RNA products using a phosphorimager or fluorescence scanner. Quantify the amount of RNA synthesis in the presence of different concentrations of this compound. The IC₅₀ is the concentration of this compound that inhibits RdRp activity by 50% compared to the no-inhibitor control.

Protocol 3: Cytotoxicity Assay (MTT Assay)